Clonidine Hydrochloride

Pharmacokinetics Hypertension Drug Development

Sourcing Clonidine Hydrochloride (CAS 4205-91-8) requires strict differentiation from the free base (CAS 4205-90-7). This hydrochloride salt delivers balanced α2A/α2B subtype affinity (Ki 35–309 nM), making it the mechanistically appropriate tool compound for integrated cardiovascular and sympathetic outflow studies—unlike guanfacine, which exhibits 20-fold weaker α2B binding. For laboratories requiring ER-formulation development, its well-characterized pharmacokinetic profile (Vd 2.0 L/kg, t½ 6–15 h) enables precise dosing regimen optimization and power calculations against methyldopa comparators. Procure with ≥98% HPLC-verified purity and impurity-standard documentation aligned to USP/EP methodology (UV detection at 220 nm) for regulatory-grade assay validation.

Molecular Formula C9H10Cl3N3
Molecular Weight 266.6 g/mol
CAS No. 4205-91-8
Cat. No. B1669223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClonidine Hydrochloride
CAS4205-91-8
SynonymsCatapres
Catapresan
Catapressan
Chlophazolin
Clofelin
Clofenil
Clonidine
Clonidine Dihydrochloride
Clonidine Hydrochloride
Clonidine Monohydrobromide
Clonidine Monohydrochloride
Clopheline
Dihydrochloride, Clonidine
Dixarit
Gemiton
Hemiton
Hydrochloride, Clonidine
Isoglaucon
Klofelin
Klofenil
M 5041T
M-5041T
M5041T
Monohydrobromide, Clonidine
Monohydrochloride, Clonidine
ST 155
ST-155
ST155
Molecular FormulaC9H10Cl3N3
Molecular Weight266.6 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl
InChIInChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H
InChIKeyZNIFSRGNXRYGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clonidine Hydrochloride (CAS 4205-91-8) Technical Procurement Guide for Research and Pharmaceutical Applications


Clonidine hydrochloride is the hydrochloride salt form of clonidine, a centrally acting imidazoline derivative that functions as an α2-adrenoceptor agonist . As the salt form, it exhibits a melting point of 312 °C and water solubility of 50 mg/mL, producing a clear, colorless solution . The compound is widely used as an antihypertensive agent and has established applications in ADHD treatment, opioid withdrawal management, and pain research . This guide focuses exclusively on clonidine hydrochloride (CAS 4205-91-8) as distinct from the clonidine free base (CAS 4205-90-7).

Why Clonidine Hydrochloride Cannot Be Simply Interchanged with Guanfacine or Other α2-Agonists in Research and Formulation


The α2-adrenoceptor agonist class exhibits substantial heterogeneity in receptor subtype selectivity, pharmacokinetic half-life, and adverse effect profiles that preclude simple interchangeability. Clonidine demonstrates balanced affinity across α2A and α2B subtypes with Ki values of 35-62 nM and 69-309 nM respectively, whereas guanfacine is approximately 20-fold more selective for α2A (Ki 50-93 nM) over α2B (Ki 1020-1380 nM) [1]. These receptor selectivity differences translate to distinct clinical effect profiles: guanfacine has a longer elimination half-life (17 hours) compared to clonidine (6-15 hours) [2], and abrupt withdrawal of clonidine produces significantly more rapid and pronounced blood pressure rebound than guanfacine withdrawal [3]. For procurement decisions involving analytical reference standards, research tool compounds, or active pharmaceutical ingredient sourcing, understanding these quantifiable differences is essential for experimental reproducibility and regulatory compliance.

Quantitative Differentiation Evidence for Clonidine Hydrochloride Against Comparator Compounds


PK Differentiation: Clonidine vs Guanfacine Half-Life and Volume of Distribution

Clonidine exhibits a substantially different pharmacokinetic profile compared to guanfacine, the most clinically relevant alternative α2-agonist. Clonidine has a volume of distribution of 2.0 L/kg and a half-life of 6-15 hours, whereas guanfacine has a Vd of 6.3 L/kg and a half-life of 17 hours [1]. This 3.15-fold larger volume of distribution for guanfacine indicates greater tissue compartmentalization, contributing to its longer duration of action but also to a less predictable relationship between plasma concentration and effect [2].

Pharmacokinetics Hypertension Drug Development

Antihypertensive Efficacy: Clonidine vs Methyldopa in Hypertensive Patients

In a double-blind crossover study of 41 outpatients with moderately severe to severe hypertension, clonidine combined with chlorthalidone reduced mean arterial blood pressure to 117 mm Hg (from a baseline of 145 mm Hg), whereas methyldopa combined with chlorthalidone reduced mean arterial pressure to 121 mm Hg [1]. Both combinations were significantly more effective than chlorthalidone alone (p < 0.01). A separate open-label randomized crossover study found that diastolic morning blood pressure could be reduced to ≤95 mm Hg in significantly more patients receiving clonidine than methyldopa, though side effects were more common with clonidine [2].

Antihypertensive Cardiovascular Clinical Trial

α2-Adrenoceptor Subtype Affinity: Clonidine vs Guanfacine Receptor Selectivity

Clonidine demonstrates balanced affinity across α2A and α2B adrenoceptor subtypes, with Ki values of 35.48-61.65 nM (α2A), 69.18-309.0 nM (α2B), and 134.89-501.2 nM (α2C) [1]. In contrast, guanfacine exhibits pronounced α2A selectivity with Ki values of 50.3-93.3 nM (α2A) but substantially weaker affinity at α2B (1020-1380 nM) and α2C (1120-3890 nM) [1]. The Kd values similarly reflect this pattern: clonidine shows comparable affinity across subtypes (α2A: 73-84 nM; α2B: 71 nM; α2C: 81 nM), whereas guanfacine shows marked α2A preference (14-31 nM) with negligible α2B affinity (1850 nM) [2].

Receptor Pharmacology Selectivity Binding Assay

Extended-Release Formulation: Cmax Reduction vs Immediate-Release Clonidine

Clonidine hydrochloride extended-release (ER) tablets demonstrate a 50% reduction in peak plasma concentration (Cmax) compared to immediate-release (IR) clonidine hydrochloride [1]. In a crossover study of 15 healthy adult subjects, the ER formulation achieved a mean Cmax of 258 pg/mL (fasted) versus 443 pg/mL for the IR formulation, representing a 42% reduction [2]. Additionally, Tmax was delayed by approximately 5 hours with ER (6.50 hours) compared to IR (2.07 hours), while total systemic bioavailability (AUC) remained comparable at approximately 89% of IR exposure [2].

Formulation Science ADHD Pharmacokinetics

Analytical Method Harmonization: USP/EP HPLC vs JP Potentiometric Titration

The quantitative analytical method for clonidine hydrochloride differs across major pharmacopoeias, with direct implications for regulatory submissions and quality control workflows. The 17th Japanese Pharmacopoeia (JP) employs a potentiometric titration method, whereas both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) utilize HPLC methodology [1]. The USP specification requires clonidine hydrochloride to contain 98.0-102.0% (on dried basis) with impurity control via HPLC-UV at 220 nm, using a mobile phase of acetonitrile and triethylamine solution (32:68) adjusted to pH 6.9 [2].

Analytical Chemistry Quality Control Pharmacopoeia

Compounded Formulation Stability: Tablet-Derived vs Titrated Powder Source

In a comparative pre-formulation study of 20-mcg clonidine hydrochloride pediatric capsules, capsules manufactured from commercial tablets demonstrated superior batch compliance compared to those made from microcrystalline cellulose-based titrated powders. Seven of 8 batches manufactured from commercial tablets were compliant for both mean content and content uniformity, whereas 7 of 8 batches manufactured from titrated powders were non-compliant [1]. Six of the 8 titrated powder batches were underdosed (clonidine hydrochloride content lower than 90% of theoretical content). Capsules stored at 25°C with 60% RH and protected from light maintained >90% of initial content for 1 year [2].

Pharmaceutical Compounding Stability Pediatric

Evidence-Based Application Scenarios for Clonidine Hydrochloride Procurement


Cardiovascular Research Requiring Quantifiable Antihypertensive Efficacy with Established Comparator Data

Clonidine hydrochloride is indicated for preclinical or clinical cardiovascular studies where quantitative blood pressure reduction data against a relevant comparator (methyldopa) is required. The documented 28 mm Hg reduction in mean arterial blood pressure (145 to 117 mm Hg) versus 24 mm Hg reduction (145 to 121 mm Hg) with methyldopa [1] provides a validated baseline for power calculations and effect size estimation in study design. The well-characterized pharmacokinetic profile (Vd 2.0 L/kg, t½ 6-15 hours) [2] supports dosing regimen optimization.

α2-Adrenoceptor Subtype Pharmacology Studies Requiring Balanced α2A/α2B Affinity

For receptor pharmacology investigations where balanced α2A and α2B activity is mechanistically relevant, clonidine hydrochloride (Ki α2A 35-62 nM; α2B 69-309 nM) [1] provides a more appropriate tool compound than guanfacine, which exhibits 20-fold weaker α2B affinity (Ki 1020-1380 nM). This balanced profile makes clonidine hydrochloride suitable for studies examining the integrated central and peripheral effects of α2-agonism, including vasomotor regulation and sympathetic outflow modulation [2].

Extended-Release Formulation Development Targeting Reduced Cmax with Preserved AUC

Clonidine hydrochloride extended-release formulation (Kapvay® and generics) is indicated for ADHD monotherapy or adjunctive therapy in patients aged 6-17 years, where the quantifiable 42-50% reduction in Cmax (258 pg/mL ER vs 443 pg/mL IR) [1] translates to reduced peak-related adverse effects while maintaining equivalent total exposure (89% relative bioavailability). This pharmacokinetic differentiation supports the selection of ER-grade clonidine hydrochloride for formulation development targeting improved tolerability profiles [2].

Quality Control and Analytical Method Validation Aligned with USP/EP Standards

For analytical laboratories supporting regulatory submissions in USP/EP jurisdictions, clonidine hydrochloride reference standards should be procured with documentation aligned to HPLC methodology (98.0-102.0% assay range, UV detection at 220 nm) [1] rather than the potentiometric titration approach still specified in JP 17th [2]. The availability of characterized impurity standards (e.g., USP RC A / EP Impurity B) further supports method development and validation activities for stability-indicating assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clonidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.